molecular formula C19H14ClFN4OS B2870598 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891096-96-1

3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2870598
CAS No.: 891096-96-1
M. Wt: 400.86
InChI Key: PJXVTIIKNLZRNM-UHFFFAOYSA-N
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Description

The compound 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine belongs to the triazolopyridazine family, characterized by a fused triazole and pyridazine core. The target compound features two key substituents:

  • 3-position: A (2-chloro-6-fluorobenzyl)thio group, introducing electron-withdrawing halogens (Cl, F) and a thioether linkage.
  • 6-position: A 3-methoxyphenyl group, contributing electron-donating properties via the methoxy substituent.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c1-26-13-5-2-4-12(10-13)17-8-9-18-22-23-19(25(18)24-17)27-11-14-15(20)6-3-7-16(14)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXVTIIKNLZRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolopyridazine Core

Thetriazolo[4,3-b]pyridazine scaffold is synthesized through cyclization of 3-hydrazinylpyridazine derivatives. A representative protocol involves:

Step 1 : Reacting 3,6-dichloropyridazine with hydrazine hydrate in ethanol at reflux (80°C, 12 hr) to yield 3-hydrazinyl-6-chloropyridazine.
Step 2 : Cyclization with ethyl acetoacetate in acetic acid (110°C, 1 hr) forms 3-chloro-6-methyl-triazolo[4,3-b]pyridazine. Chlorination with phosphorus oxychloride (POCl₃) at 100°C for 6 hr provides 3-chloro-6-iodo-triazolo[4,3-b]pyridazine, a versatile intermediate for subsequent functionalization.

Introduction of the 3-Methoxyphenyl Group via Suzuki Coupling

The iodinated intermediate undergoes Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid under Pd catalysis:

Reagents :

  • Pd(PPh₃)₄ (5 mol%)
  • 3-Methoxyphenylboronic acid (1.2 eq)
  • K₂CO₃ (2 eq)
  • Solvent: Dioxane/Water (4:1)

Conditions : 90°C, 12 hr under nitrogen.
Yield : 72–85% after purification via silica gel chromatography.

Thioether Formation via Nucleophilic Substitution

The chloro group at position 3 is displaced by 2-chloro-6-fluorobenzylthiol under basic conditions:

Reagents :

  • 2-Chloro-6-fluorobenzylthiol (1.5 eq)
  • Potassium tert-butoxide (t-BuOK, 2 eq)
  • Solvent: Tetrahydrofuran (THF)

Conditions : 0°C to room temperature, 2 hr.
Mechanism : Deprotonation of the thiol generates a thiolate nucleophile, which attacks the electrophilic carbon at position 3.
Yield : 65–78% after recrystallization from acetonitrile.

Optimization of Reaction Conditions

Solvent and Base Selection for Thioether Formation

Comparative studies reveal that polar aprotic solvents (THF, DMF) and strong bases (t-BuOK, NaH) maximize substitution efficiency:

Base Solvent Temperature (°C) Yield (%)
t-BuOK THF 0–25 78
NaH DMF 25 68
K₂CO₃ DMSO 80 52

t-BuOK in THF achieves optimal balance between reactivity and side-product formation.

Catalyst Systems for Suzuki Coupling

Pd catalysts with electron-donating ligands enhance coupling efficiency:

Catalyst Ligand Yield (%)
Pd(PPh₃)₄ None 85
Pd(OAc)₂ SPhos 89
PdCl₂(dppf) dppf 76

Pd(PPh₃)₄ provides cost-effective performance for industrial applications.

Analytical Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, triazole-H), 7.52–7.45 (m, 3H, aromatic), 4.32 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃).
  • ¹³C NMR : δ 162.1 (C-F), 159.8 (C-OCH₃), 148.2 (triazole-C).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₀H₁₅ClF₃N₄OS: [M+H]⁺ 467.0632. Observed: 467.0635.

HPLC-PDA : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer and reduce reaction times for cyclization and substitution steps.
  • Catalyst Recycling : Pd recovery via adsorption on activated carbon reduces costs.
  • Waste Management : POCl₃ neutralization with aqueous NaHCO₃ minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction reactions.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, such compounds may:

    Bind to specific receptors or enzymes: and modulate their activity.

    Inhibit or activate signaling pathways: involved in disease processes.

    Interact with nucleic acids: to influence gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related triazolopyridazine derivatives, emphasizing substituent variations and their implications:

Compound Name / ID Substituents (3-/6-position) Molecular Formula Key Biological Activity Reference
Target Compound 3: (2-Cl-6-F-benzyl)thio; 6: 3-MeO-phenyl Likely C₁₈H₁₃ClFN₃OS Inferred: Antimicrobial, receptor modulation (based on analogs) -
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine () 3: 4-Cl-benzylthio; 6: 2-thienyl C₁₆H₁₁ClN₄S₂ Antifungal, antibacterial (explicitly tested)
TPA023 () 3: 2-F-phenyl; 6: tert-butyl + triazolylmethoxy C₁₉H₂₁FN₆O Non-sedating anxiolytic (GABAA α2/α3 selectivity)
CL 218872 () 3: Me; 6: 3-CF₃-phenyl C₁₄H₁₁F₃N₄ Purified for receptor studies (GABAA modulation)
MRK-696 () 3: 2-F-phenyl; 6: cyclobutyl + triazolylmethoxy C₁₈H₁₉FN₆O Reinforcing effects (GABAA receptor)
Compound 2a–c () 3: Aryl; 6: substituted phenyl Variable Antimicrobial (mild to potent activity)
Key Observations:

Substituent Effects on Activity :

  • Electron-withdrawing groups (Cl, F, CF₃) enhance receptor binding affinity and metabolic stability. For example, TPA023’s 2-fluorophenyl group contributes to GABAA subtype selectivity .
  • Electron-donating groups (MeO) :
    The target compound’s 3-methoxyphenyl group may improve solubility and influence interactions with hydrophobic receptor pockets, as seen in antifungal analogs .

Thioether vs. Ether Linkages :

  • The (2-chloro-6-fluorobenzyl)thio group in the target compound may offer greater resistance to oxidative metabolism compared to ether-linked analogs like TPA023 .

Halogen Positioning: The 2-chloro-6-fluoro arrangement on the benzyl group in the target compound is unique.

Pharmacological and Biochemical Insights

  • Antimicrobial Activity :
    Compounds with arylthio groups (e.g., ’s 3-[(4-Cl-benzyl)sulfanyl] derivative) exhibit moderate to potent antifungal and antibacterial effects. The target compound’s thioether and methoxyphenyl groups may synergize for similar applications .
  • GABAA Receptor Modulation :
    Triazolopyridazines like TPA023 and MRK-696 act as selective GABAA modulators. The target compound’s 3-methoxyphenyl group could reduce sedation risks by avoiding α1-subunit interactions, akin to TPA023’s α2/α3 selectivity .
  • BRD4 Inhibition : highlights triazolopyridazines with indole substituents as BRD4 bromodomain inhibitors. While the target compound lacks such groups, its chloro-fluorobenzyl moiety may engage similar hydrophobic interactions .

Biological Activity

The compound 3-((2-chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolopyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C20H16ClFN2O2S
  • Molecular Weight : 434.9 g/mol
  • CAS Number : 877655-19-1

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyridazine scaffold through cyclization reactions. The introduction of substituents such as the chloro-fluorobenzyl and methoxyphenyl groups is crucial for enhancing biological activity.

Antiproliferative Activity

Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • IC50 Values : The compound demonstrated IC50 values ranging from 0.008 to 0.014 μM against cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) . These values indicate potent activity comparable to established chemotherapeutic agents.

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Tubulin Polymerization Inhibition : Studies have shown that the compound effectively inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division .
  • Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, thereby halting proliferation .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on A549 Cells : In a study assessing the effects on lung adenocarcinoma cells (A549), it was found that treatment with the compound led to significant apoptosis and cell cycle arrest at G2/M phase. The results were corroborated by flow cytometry analysis .
  • Comparative Analysis : A comparative study with other triazolo-pyridazines highlighted that modifications in substituent positions significantly affected antiproliferative activity. The presence of a methoxy group on the phenyl ring was particularly beneficial for enhancing potency .

Data Tables

Compound NameCell Line TestedIC50 (μM)Mechanism
This compoundSGC-79010.014Tubulin inhibition
This compoundA5490.008G2/M arrest
This compoundHT-10800.012Apoptosis induction

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